molecular formula C15H13BrN2O2S B13935574 4-Bromo-5-methyl-1-tosyl-1H-indazole

4-Bromo-5-methyl-1-tosyl-1H-indazole

Cat. No.: B13935574
M. Wt: 365.2 g/mol
InChI Key: ADUMEXSEABXYRZ-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1-tosyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of the bromine, methyl, and tosyl groups on the indazole core makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-1-tosyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-5-methyl-1H-indazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-1-tosyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the methyl group.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the tosyl group.

Major Products Formed

    Substitution: Formation of 4-substituted-5-methyl-1-tosyl-1H-indazole derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of desulfonated indazole derivatives.

Scientific Research Applications

4-Bromo-5-methyl-1-tosyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-1-tosyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-indazole
  • 5-Methyl-1H-indazole
  • 1-Tosyl-1H-indazole

Uniqueness

4-Bromo-5-methyl-1-tosyl-1H-indazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the tosyl group enhances its stability and reactivity.

Properties

Molecular Formula

C15H13BrN2O2S

Molecular Weight

365.2 g/mol

IUPAC Name

4-bromo-5-methyl-1-(4-methylphenyl)sulfonylindazole

InChI

InChI=1S/C15H13BrN2O2S/c1-10-3-6-12(7-4-10)21(19,20)18-14-8-5-11(2)15(16)13(14)9-17-18/h3-9H,1-2H3

InChI Key

ADUMEXSEABXYRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=C(C=C3)C)Br

Origin of Product

United States

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